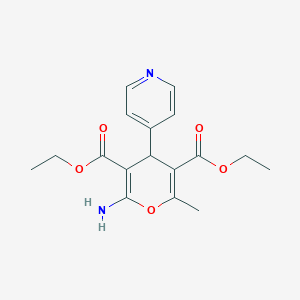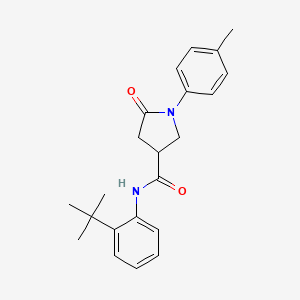
1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FM-BZ, is a pyrimidine derivative that has gained significant attention in recent years for its potential use in scientific research. This compound has shown promise in various fields of research, including neuroscience, cancer research, and medicinal chemistry.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its binding to the GABA receptor, which is responsible for the regulation of inhibitory neurotransmission in the brain. This compound acts as a positive allosteric modulator of the GABA receptor, increasing the activity of the receptor and enhancing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound enhances the activity of GABA receptors and induces apoptosis in cancer cells. In vivo studies have shown that this compound has anxiolytic effects and reduces the growth of tumors in animal models. Additionally, this compound has been shown to have low toxicity and high selectivity for GABA receptors.
实验室实验的优点和局限性
One of the main advantages of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione for lab experiments is its high selectivity for GABA receptors, which allows for specific modulation of inhibitory neurotransmission. Additionally, this compound has low toxicity and is relatively easy to synthesize. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties for use in drug development. Another direction is the investigation of this compound in combination with other drugs for the treatment of various disorders, such as anxiety and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets.
合成方法
The synthesis of 1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-fluorobenzaldehyde and 3-methoxybenzaldehyde with barbituric acid in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
科学研究应用
1-(4-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in various fields of scientific research. In neuroscience, it has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, this compound has been investigated for its anti-tumor activity, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied in medicinal chemistry for its potential use as a scaffold for the development of new drugs.
属性
IUPAC Name |
(5E)-1-(4-fluorophenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-14-4-2-3-11(9-14)10-15-16(22)20-18(24)21(17(15)23)13-7-5-12(19)6-8-13/h2-10H,1H3,(H,20,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAHWKDNZYKNR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)



![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)
![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)
![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998990.png)
![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)